Piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl-
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Overview
Description
3-HYDROXY-6-ISOPROPYL-3-(TRIFLUOROMETHYL)TETRAHYDRO-2,5-PYRAZINEDIONE is a synthetic organic compound characterized by its unique trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the reaction of aryl iodides with trifluoromethyl copper . Another method involves the use of sulfur tetrafluoride to convert carboxylic acids to trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-6-ISOPROPYL-3-(TRIFLUOROMETHYL)TETRAHYDRO-2,5-PYRAZINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-HYDROXY-6-ISOPROPYL-3-(TRIFLUOROMETHYL)TETRAHYDRO-2,5-PYRAZINEDIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-6-ISOPROPYL-3-(TRIFLUOROMETHYL)TETRAHYDRO-2,5-PYRAZINEDIONE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethane (CF3H)
- 1,1,1-Trifluoroethane (CF3CH3)
- Hexafluoroacetone (CF3COCF3)
Uniqueness
3-HYDROXY-6-ISOPROPYL-3-(TRIFLUOROMETHYL)TETRAHYDRO-2,5-PYRAZINEDIONE is unique due to its combination of a trifluoromethyl group with a pyrazinedione core. This structure imparts specific chemical and biological properties that differentiate it from other trifluoromethyl-containing compounds .
Properties
Molecular Formula |
C8H11F3N2O3 |
---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
3-hydroxy-6-propan-2-yl-3-(trifluoromethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C8H11F3N2O3/c1-3(2)4-5(14)13-7(16,6(15)12-4)8(9,10)11/h3-4,16H,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
VFYOUYQRDCYEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)(C(F)(F)F)O |
Origin of Product |
United States |
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